molecular formula C11H25N3 B2863200 2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine CAS No. 1154171-44-4

2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine

Cat. No. B2863200
CAS RN: 1154171-44-4
M. Wt: 199.342
InChI Key: LKOITKUFFQGGDT-UHFFFAOYSA-N
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Description

“2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C11H25N3. It has a molecular weight of 199.34 . It’s also known as 2-methyl-2-[4-(propan-2-yl)piperazin-1-yl]propanal .


Molecular Structure Analysis

The InChI code for “2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine” is 1S/C11H22N2O/c1-10(2)12-5-7-13(8-6-12)11(3,4)9-14/h9-10H,5-8H2,1-4H3 . This indicates that the molecule contains a piperazine ring substituted with a propan-2-yl group at the 4-position and a 2-methylpropan-2-yl group at the 1-position .


Physical And Chemical Properties Analysis

“2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine” is a solid at room temperature . It has a molecular weight of 199.34 . The compound’s InChI code is 1S/C11H22N2O/c1-10(2)12-5-7-13(8-6-12)11(3,4)9-14/h9-10H,5-8H2,1-4H3 .

Scientific Research Applications

Carbon Dioxide Capture

One significant application of related compounds is in carbon dioxide (CO2) capture technologies. A study characterized blends of piperazine (PZ) and 2-amino-2-methyl-1-propanol (AMP), which are used in CO2 capture by amine scrubbing. These blends were evaluated for their CO2 solubility, mass transfer rate, viscosity, volatility, and thermal degradation, with findings suggesting their advantageous properties in CO2 capture processes (Li et al., 2013).

Analytical Chemistry

Another study employed Raman spectroscopy and gas chromatography with flame ionization detection as tools in stability tests of selected synthetic psychoactive substances, demonstrating the application of analytical techniques to understand the stability of compounds under various storage conditions (Frączak et al., 2020).

Antimicrobial Activities

The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives were explored, including compounds synthesized using primary amines. This research indicates the potential for developing new antimicrobial agents based on similar chemical structures (Bektaş et al., 2007).

Luminescent Properties

Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent explores the applications in developing fluorescent probes and materials for optical applications. This study highlights the importance of the chemical structure in determining the photophysical properties of such compounds (Gan et al., 2003).

Chemical Synthesis

The synthesis of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea was reported, demonstrating the utility of such compounds in the synthesis of complex molecules. This work provides insight into the methodologies for constructing molecules with specific functional groups for various applications (Grijalvo et al., 2015).

Mechanism of Action

The mechanism of action of “2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine” is not clear from the available information. Piperazine derivatives are often biologically active, but the specific activities can vary widely depending on the exact structure of the compound .

Future Directions

The future directions for research on “2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine” could include further investigation into its synthesis, chemical reactivity, and potential biological activity. Given the wide range of biological activities exhibited by piperazine derivatives, it may be of interest to explore whether this compound has any pharmacological applications .

properties

IUPAC Name

2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-10(2)13-5-7-14(8-6-13)11(3,4)9-12/h10H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOITKUFFQGGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(C)(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine

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